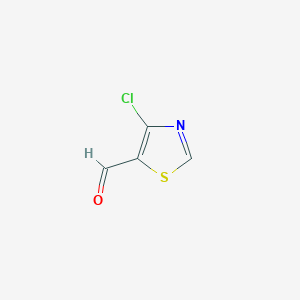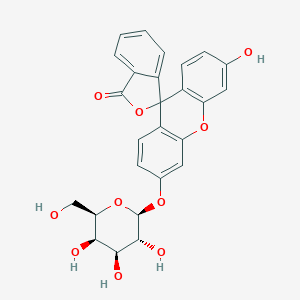
Fluorescein mono-beta-d-galactopyranoside
Overview
Description
Fluorescein mono-beta-D-galactopyranoside (FMG) is a derivative of fluorescein, specifically synthesized for enzymatic hydrolysis studies, particularly with beta-galactosidase. This compound is known for its application in fluorescence-based assays, serving as a sensitive probe for detecting enzymatic activity due to its fluorescence intensity changes upon hydrolysis (Mandal et al., 2012).
Synthesis Analysis
FMG and its methyl ester derivatives are prepared from acetobromoglucose/galactose and fluorescein methyl ester in good yields. Enzymatic hydrolysis experiments using biotinylated beta-galactosidase show significant fluorescence intensity increases, underscoring their utility as fluorescent probes for galactosidases (Mandal et al., 2012).
Molecular Structure Analysis
The molecular structure of FMG, characterized by spectroscopic methods, supports its functionality as a substrate for beta-galactosidase. This structure is key to its specific interaction with the enzyme, leading to a marked increase in fluorescence upon hydrolysis, which is essential for its use in analytical applications (Mandal et al., 2012).
Chemical Reactions and Properties
FMG undergoes enzymatic hydrolysis with beta-galactosidase, resulting in a significant fluorescence increase, making it an excellent probe for enzymatic activity detection. The hydrolysis of FMG by beta-galactosidase is a crucial reaction that demonstrates its potential in biochemical assays, where the monitoring of galactosidase activity is required (Mandal et al., 2012).
Physical Properties Analysis
The translational diffusion coefficients for FMG and its hydrolysis products have been measured, providing insights into the mobility of these molecules in solution. Such measurements are crucial for understanding the kinetics of enzymatic reactions and the effect of molecular mobility on these processes (Mandal et al., 2012).
Chemical Properties Analysis
FMG's chemical properties, particularly its response to enzymatic hydrolysis, make it a valuable tool for biochemical and analytical chemistry applications. Its ability to serve as a substrate for beta-galactosidase and produce a measurable fluorescence signal upon hydrolysis is a key aspect of its utility in scientific research (Mandal et al., 2012).
Scientific Research Applications
1. Enzymatic Analyses of β-galactosidase
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside is useful for enzymatic analyses of β-galactosidase where 1st order kinetics are desired .
- Methods of Application: The compound is soluble in DMSO, ethanol, and water, making it suitable for various experimental setups .
- Results or Outcomes: The use of this compound allows for the analysis of β-galactosidase activity under conditions where 1st order kinetics are desired .
2. Visual Monitoring of Biocatalytic Processes
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside can be used as a fluorescent probe for monitoring biocatalytic processes .
- Methods of Application: The compound can be integrated with a biocatalyst for real-time monitoring of biocatalytic-based processes . Probes are usually constructed containing a β-d-galactopyranoside and an appropriate fluorophore for visual detection .
- Results or Outcomes: The use of this compound as a fluorescent probe can significantly improve and simplify the real-time monitoring of biocatalytic-based processes .
3. Detection of Glycosidases
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside can be used for detecting glycosidases . Glycosidase enzymes exhibit very high selectivity for hydrolysis of their preferred sugars .
- Methods of Application: The compound is used as a substrate for glycosidase enzymes. The enzyme-mediated hydrolysis of the compound can be followed by the increase in either absorbance or fluorescence .
- Results or Outcomes: The use of this compound allows for the sensitive detection of glycosidase activity .
4. Monitoring of Biocatalytic Reduction
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside can be used as a fluorescent probe for monitoring biocatalytic reduction .
- Methods of Application: The compound can be integrated with a biocatalyst for real-time monitoring of biocatalytic-based processes . Probes are usually constructed containing a β-d-galactopyranoside and an appropriate fluorophore for visual detection .
- Results or Outcomes: The use of this compound as a fluorescent probe can significantly improve and simplify the real-time monitoring of biocatalytic-based processes .
5. Reporter Gene Marker
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside can be used as a reporter gene marker . Specifically, lacZ, which encodes β-galactosidase, is extensively used as a reporter gene in animals and yeast .
- Methods of Application: The compound is used as a substrate for the reporter gene. The enzyme-mediated hydrolysis of the compound can be followed by the increase in either absorbance or fluorescence .
- Results or Outcomes: The use of this compound allows for the sensitive detection of reporter gene activity .
6. Immunohistochemical Techniques and Enzyme-Linked Immunosorbent Assays (ELISAs)
- Summary of Application: Fluorescein mono-beta-d-galactopyranoside can be used in conjunction with glycosidase-conjugated secondary detection reagents in immunohistochemical techniques and enzyme-linked immunosorbent assays (ELISAs) .
- Methods of Application: The compound is used as a substrate for the glycosidase enzyme. The enzyme-mediated hydrolysis of the compound can be followed by the increase in either absorbance or fluorescence .
- Results or Outcomes: The use of this compound allows for the sensitive detection of specific antigens or antibodies in immunohistochemical techniques and ELISAs .
Safety And Hazards
The safety data sheet for a related compound, Fluorescein di-beta-D-galactopyranoside (FDG), indicates that it may be harmful if swallowed or in contact with skin . It may also be a respiratory irritant if inhaled . Good hygiene practice requires that exposure be kept to a minimum and that suitable control measures be used in an occupational setting .
properties
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-GBLLEDPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907340 | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mono-beta-d-galactopyranoside | |
CAS RN |
102286-67-9 | |
| Record name | Fluorescein monogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



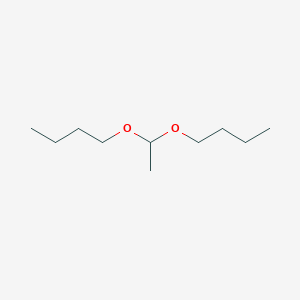

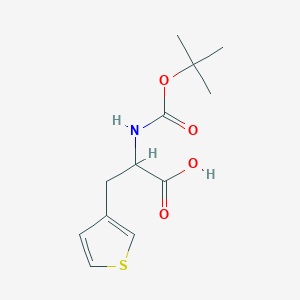
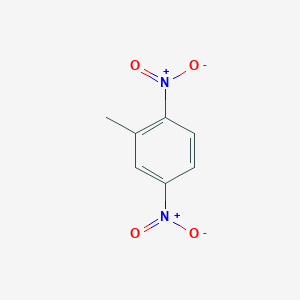
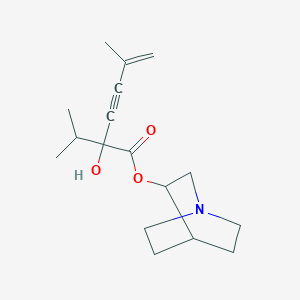
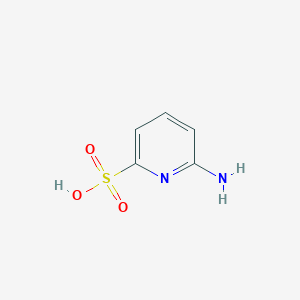

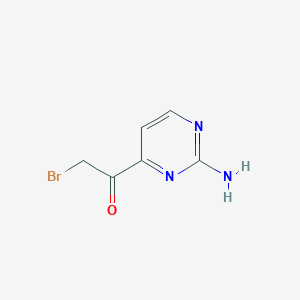
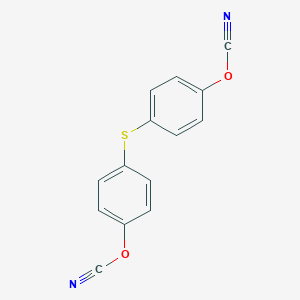
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
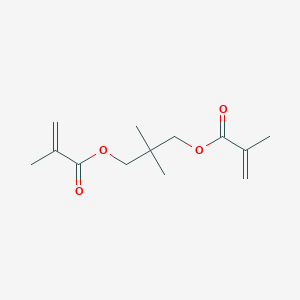
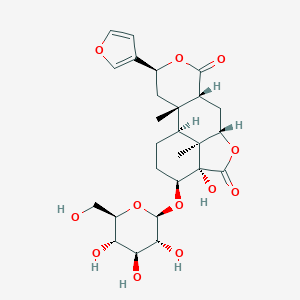
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
